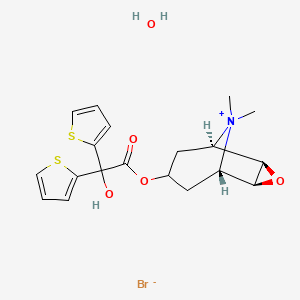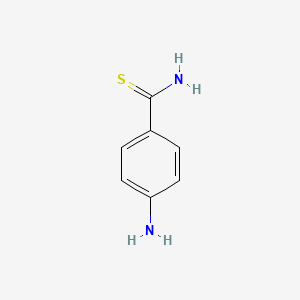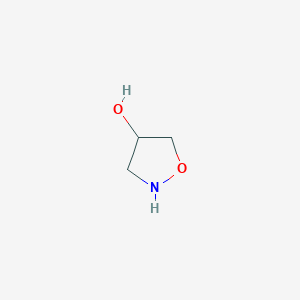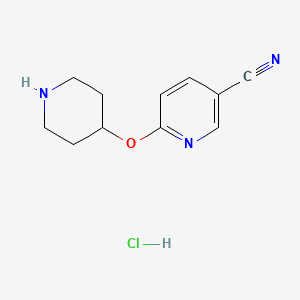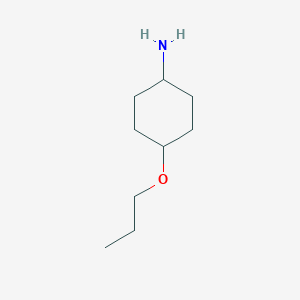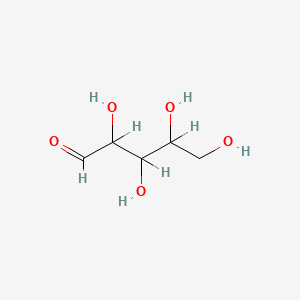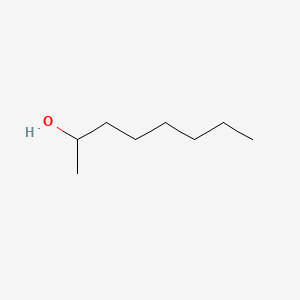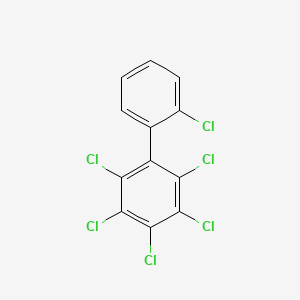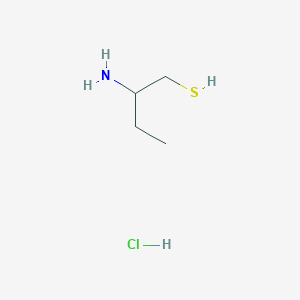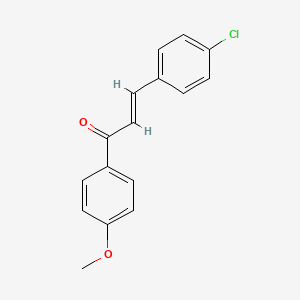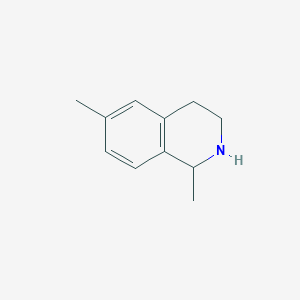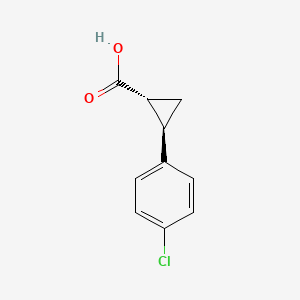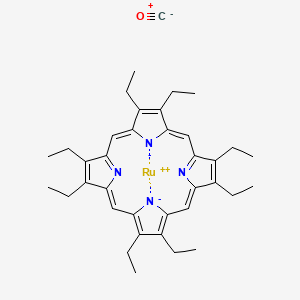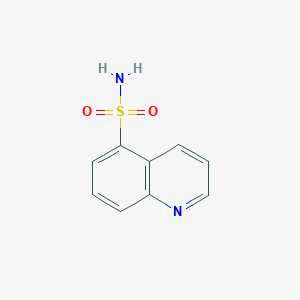
Quinoline-5-sulfonamide
説明
Quinoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are a group of drugs that are derived from sulfanilamide, a compound with the ability to inhibit bacterial growth .
Synthesis Analysis
The synthesis of quinoline sulfonamide derivatives involves various methods. One such method involves the acylation of aminoquinoline followed by complexation with metal acetate (Cu 2+, Co 2+ and Cd 2+) or chloride (Zn 2+) . Another method involves the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Molecular Structure Analysis
Quinoline-5-sulfonamide, like other sulfonamides, is a derivative of sulphanilamide. The structure of sulphanilamide consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .科学的研究の応用
Anti-inflammatory Agents
Quinoline sulfonamides have shown promising anti-inflammatory activities. Sulfonamide and sulfonyl ester derivatives of quinoline were synthesized and evaluated for their anti-inflammatory potential via inhibitory effects on reactive oxygen species (ROS) produced by phagocytes from human whole blood. Several compounds exhibited enhanced activity compared to the standard ibuprofen, suggesting the potential of quinoline-5-sulfonamide derivatives as non-acidic, non-steroidal anti-inflammatory agents (Bano et al., 2020).
Broad-spectrum Biomedical Applications
Quinoline sulfonamides, due to the incorporation of the sulfonamide group, have shown a broad range of biomedical applications, including diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. The therapeutic potential of these compounds has been significantly enhanced, making them capable of being established as lead compounds for treating various diseases (Irfan et al., 2021).
Anti-cancer Activity
Novel quinoline sulfonamide derivatives have been identified as tubulin polymerization inhibitors with anti-cancer activity. Among them, specific compounds exhibited strong inhibitory effects on tumor cell proliferation, highlighting their potential as lead compounds for further modification in cancer therapy (Ma & Gong, 2022).
Antibacterial Activity
Quinoline sulfonamides have also been reported to possess antibacterial activities. A study on the green synthesis of novel quinoxaline sulfonamides demonstrated their efficacy against bacterial strains such as Staphylococcus spp. and Escherichia coli, suggesting their potential as antibacterial agents (Alavi et al., 2017).
Radiosensitizing Evaluation
A series of quinoline and pyrimidoquinoline derivatives containing the sulfonamide moiety were synthesized and tested for their in-vitro anticancer activity and potential to enhance the cell-killing effect of γ-radiation. This study suggests the application of these compounds in improving the efficacy of radiation therapy in cancer treatment (Ghorab et al., 2015).
Safety And Hazards
将来の方向性
Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The synthesized quinoline–sulfonamides were tested for their antimicrobial activity and the results were promising .
特性
IUPAC Name |
quinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHIGANEUNBVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-sulfonamide | |
CAS RN |
415913-05-2 | |
| Record name | quinoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



